Ethyl 2-(pyrrolidin-3-yl)acetate
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Overview
Description
Ethyl 2-(pyrrolidin-3-yl)acetate is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the reaction of ethyl bromoacetate with pyrrolidine under basic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring or the ester moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Ethyl 2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-diones: These compounds exhibit significant pharmacological properties and are used in drug development.
Prolinol: A derivative of pyrrolidine, prolinol is used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific structural features and its potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
MNTGUDCHRPBCJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNC1 |
Origin of Product |
United States |
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